1-Fmoc-4-aminoazepane
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Overview
Description
1-Fmoc-4-aminoazepane is a chemical compound with the molecular formula C21H24N2O2. It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. The Fmoc (fluorenylmethyloxycarbonyl) group is commonly used as a protecting group for amines in organic synthesis, particularly in peptide synthesis. This compound is significant in various fields of scientific research due to its unique chemical properties and applications.
Preparation Methods
1-Fmoc-4-aminoazepane can be synthesized through several methods. One common synthetic route involves the reaction of 4-aminoazepane with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The reaction typically occurs in an organic solvent like dioxane or dimethylformamide (DMF) to yield the desired product .
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
1-Fmoc-4-aminoazepane undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Oxidation and Reduction: The amino group in this compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The compound can be used in coupling reactions to form peptide bonds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group yields the free amine, which can then be further functionalized .
Scientific Research Applications
1-Fmoc-4-aminoazepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the synthesis of bioactive peptides and proteins.
Medicine: this compound is involved in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Fmoc-4-aminoazepane primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amine group for further functionalization .
The molecular targets and pathways involved in the action of this compound are primarily related to its interactions with other chemical reagents and substrates during the synthesis process. The compound’s ability to form stable intermediates and its compatibility with various coupling agents make it a versatile tool in organic synthesis .
Comparison with Similar Compounds
1-Fmoc-4-aminoazepane can be compared with other similar compounds, such as:
1-Fmoc-4-aminobutylamine: This compound is also used in peptide synthesis but has a different chain length and structure, affecting its reactivity and applications.
1-Fmoc-4-aminopiperidine: Similar to this compound, this compound has a six-membered ring structure, which influences its chemical properties and suitability for certain reactions.
1-Fmoc-4-aminocyclohexane: This compound has a cyclohexane ring, providing different steric and electronic properties compared to azepane derivatives.
The uniqueness of this compound lies in its seven-membered ring structure, which offers distinct steric and electronic characteristics. This makes it particularly useful in specific synthetic applications where other compounds may not be as effective .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 4-aminoazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c22-15-6-5-12-23(13-11-15)21(24)25-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIVCDBPSWLOBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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